

Spectroscopic Profile of 2,2'-Dithiodibenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dithiodibenzoyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dithiodibenzoyl chloride** (CAS No. 19602-82-5), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,2'-Dithiodibenzoyl chloride**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	125 MHz
Solvent	CDCl ₃	CDCl ₃
Reference	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)
Chemical Shifts (δ) / ppm	Data not explicitly found in search results	Data not explicitly found in search results

Recent literature confirms the unambiguous assignment of ^1H and ^{13}C NMR spectra for **2,2'-Dithiodibenzoyl chloride**, with data reportedly in agreement with previously published values. However, specific chemical shift values were not available in the public domain at the time of this report.^[1]

Table 2: Infrared (IR) Spectroscopy Data

Parameter	Value
Instrument	Bruker IFS 85
Technique	KBr-Pellet
Key Absorptions (cm^{-1})	Specific peak values not detailed in search results. A spectrum is available for viewing. ^{[2][3]}

Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Ionization Method	Not available
Major Fragments (m/z)	Not available

No specific mass spectrometry data for **2,2'-Dithiodibenzoyl chloride** was identified in the performed searches.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Synthesis of 2,2'-Dithiodibenzoyl chloride

2,2'-Dithiodibenzoyl chloride can be synthesized via the reaction of thiosalicylic acid with thionyl chloride.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a Bruker AV-II or AV-III spectrometer. For ^1H NMR, a frequency of 400 MHz is used, while ^{13}C NMR is performed at 125 MHz. The compound is dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.^[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker IFS 85 FT-IR spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, a common technique for solid-state IR analysis.^[2]

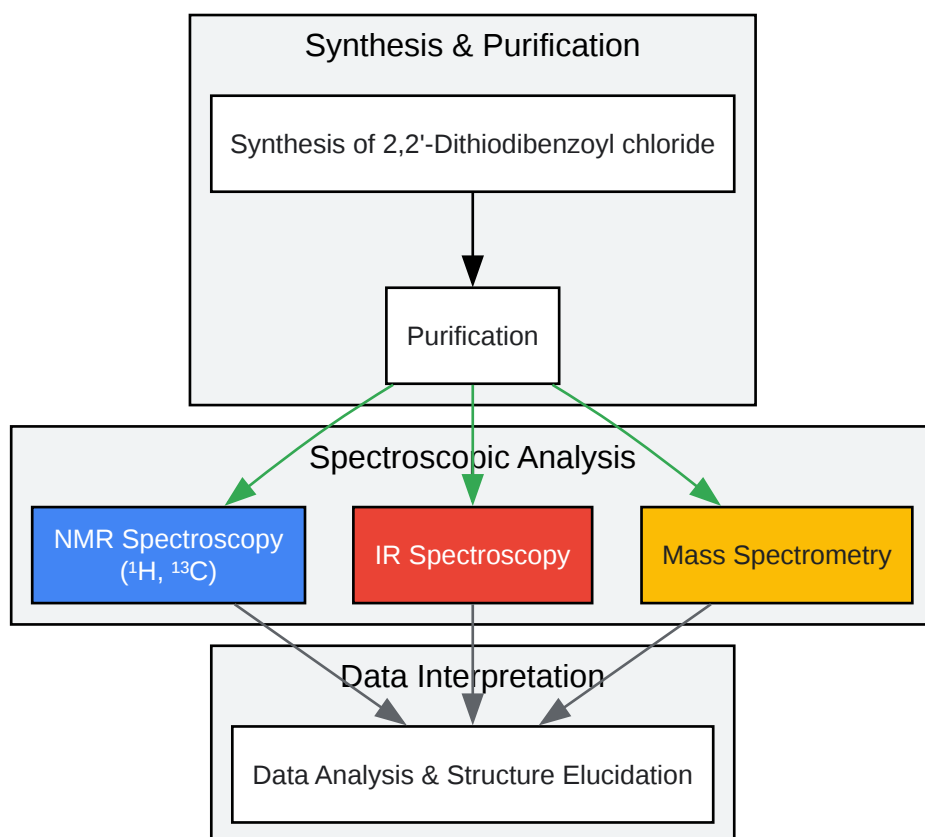
Mass Spectrometry (MS)

A general protocol for mass spectrometry of a benzoyl chloride derivative would involve dissolving the sample in a suitable volatile solvent and introducing it into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization, Electrospray Ionization) would influence the resulting fragmentation pattern.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2,2'-Dithiodibenzoyl chloride**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **2,2'-Dithiodibenzoyl chloride** based on currently available information. Further research to obtain explicit NMR chemical shifts and mass spectrometry data is recommended for a complete characterization.

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